Reactive Handle for Late-Stage Functionalization via C2-Chloro Substituent
The presence of a chlorine atom at the C2 position of the pyridine ring provides a highly reactive electrophilic center, enabling specific palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for late-stage diversification . This contrasts with the unsubstituted pyridine analog, which would require less efficient direct C-H activation methods. This reactivity is a key design feature for introducing diverse chemical space onto the core scaffold to build targeted kinase inhibitor libraries [1].
| Evidence Dimension | Synthetic Versatility / Reactivity |
|---|---|
| Target Compound Data | Contains a C2-Cl substituent, a classic electrophilic partner for Pd-catalyzed cross-couplings. |
| Comparator Or Baseline | 2-(Pyridin-3-yl)-1,3-benzoxazole (no halogen) or 2-(2-Fluoro-3-pyridinyl)-1,3-benzoxazole. |
| Quantified Difference | Qualitative assessment: C2-Cl is a standard, robust handle for library synthesis compared to more challenging direct C-H activation or less reactive alternatives. |
| Conditions | Synthetic methodology; based on established organic chemistry principles for palladium-catalyzed cross-coupling reactions. |
Why This Matters
This specific reactivity enables efficient, modular synthesis of diverse compound libraries, making it a strategically superior choice for medicinal chemistry programs focused on structure-activity relationship (SAR) exploration.
- [1] Intellikine Inc. (2018). BENZOXAZOLE KINASE INHIBITORS AND METHODS OF USE. Patent WO2011097605A1. View Source
